molecular formula C21H23N3O4S B11062478 3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide

3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide

Cat. No.: B11062478
M. Wt: 413.5 g/mol
InChI Key: UBZYZLLHTDJVEC-ZFWWWQNUSA-N
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Description

3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methoxy, carbonothioyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrido[1,2-a][1,5]diazocin ring system: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the carbonothioyl group: This step often involves the use of thiocarbonyl reagents under controlled conditions.

    Attachment of the benzamide moiety: This is usually accomplished through amide bond formation reactions, using reagents such as carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonothioyl group can be reduced to a thiol or a corresponding hydrocarbon.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-dimethoxybenzoic acid, while reduction of the carbonothioyl group may produce a thiol derivative.

Scientific Research Applications

3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: A simpler analog with similar functional groups but lacking the complex ring system.

    N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide: A related compound with a similar core structure but different substituents.

Uniqueness

3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is unique due to its combination of functional groups and complex ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]benzamide

InChI

InChI=1S/C21H23N3O4S/c1-27-16-7-14(8-17(9-16)28-2)20(26)22-21(29)23-10-13-6-15(12-23)18-4-3-5-19(25)24(18)11-13/h3-5,7-9,13,15H,6,10-12H2,1-2H3,(H,22,26,29)/t13-,15-/m0/s1

InChI Key

UBZYZLLHTDJVEC-ZFWWWQNUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)OC

Origin of Product

United States

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